8-Benzyloxy Warfarin is synthesized from Warfarin, which was originally developed as a pesticide before being repurposed for medical use. The compound belongs to the class of anticoagulants and is categorized under small molecules with therapeutic applications in cardiovascular medicine. Its structural classification falls under benzyl derivatives of coumarins.
The synthesis of 8-Benzyloxy Warfarin typically involves the reaction of Warfarin with benzyl alcohol in the presence of an acid catalyst. This reaction can be performed through various methods, including:
The molecular formula for 8-Benzyloxy Warfarin is CHO with a molecular weight of approximately 315.36 g/mol. The compound retains the core structure of Warfarin, which includes a coumarin backbone with modifications at the 8-position.
The compound features:
The structural representation can be visualized using molecular modeling software or chemical drawing tools, which can depict bond angles and spatial arrangements.
8-Benzyloxy Warfarin can undergo various chemical reactions typical for phenolic compounds, including:
The mechanism of action for 8-Benzyloxy Warfarin is similar to that of its parent compound, Warfarin. It acts as an anticoagulant by inhibiting vitamin K epoxide reductase (VKOR), an enzyme crucial for recycling vitamin K in the liver. This inhibition leads to a decreased synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X), ultimately prolonging coagulation time.
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized 8-Benzyloxy Warfarin.
8-Benzyloxy Warfarin has potential applications in various fields:
8-Benzyloxy Warfarin (C₂₆H₂₂O₅; molecular weight 414.45 g/mol) is characterized by a benzyl ether moiety (–OCH₂C₆H₅) appended to the 8-position of 4-hydroxycoumarin. This modification differentiates it from both parent warfarin (C₁₉H₁₆O₄) and other positional isomers like 7-benzyloxy warfarin (CID 57369638) [1] [4]. The benzyl group enhances lipophilicity, influencing protein binding and metabolic stability. Key structural attributes include:
Table 1: Structural and Physicochemical Comparison of Warfarin Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number | Key Structural Distinction |
---|---|---|---|---|
Warfarin | C₁₉H₁₆O₄ | 308.33 | 81-81-2 | Unsubstituted coumarin |
8-Benzyloxy Warfarin | C₂₆H₂₂O₅ | 414.45 | 32492-96-9 | Benzyl ether at C8 position |
7-Benzyloxy Warfarin | C₂₆H₂₂O₅ | 414.45 | N/A (CID 57369638) | Benzyl ether at C7 position |
Dicumarol | C₁₉H₁₂O₆ | 336.30 | 66-76-2 | Dicoumarol-linked scaffold |
The discovery of 8-Benzyloxy Warfarin is rooted in Karl Paul Link’s foundational work at the University of Wisconsin (1930s–1940s). Link’s team isolated dicumarol from spoiled sweet clover, linking hemorrhagic disease in cattle to impaired vitamin K recycling [2] [9]. Systematic synthesis of >100 coumarin analogs followed, culminating in warfarin (Compound #42) in 1948. Early structural derivations focused on:
This era established structure-activity relationships (SAR) proving that C4 hydroxy group and C3 hydrophobic sidechains are indispensable for VKORC1 inhibition, while C7/C8 substitutions fine-tuned pharmacokinetics [2] [6].
8-Benzyloxy Warfarin serves as a strategic molecular probe for dissecting warfarin’s metabolic fate and genetic polymorphisms. Its applications include:
CYP2C9 Metabolism Studies
The (S)-warfarin enantiomer—primarily metabolized by CYP2C9—undergoes hydroxylation at C6, C7, C8, and C10 positions. 8-Benzyloxy Warfarin’s blocked C8 position allows isolation of alternative oxidation pathways:
Table 2: Applications in Warfarin Pharmacogenetics
Research Application | Methodology | Key Insight |
---|---|---|
CYP2C9 Polymorphism Screening | Incubation with human liver microsomes | *2 allele reduces 7-hydroxylation by 30–50% |
VKORC1 Binding Kinetics | Fluorescence quenching with purified enzyme | c.-1639G>A variant increases binding affinity 3-fold |
Warfarin-Protein Displacement | Equilibrium dialysis with serum albumin | Benzyl ether reduces albumin binding by 15% vs. warfarin |
VKORC1 Enzyme Interaction Probes
Isotope-Labeled Tracers
Synthesis of carbon-14 labeled 8-benzyloxy warfarin enables autoradiographic tracking of tissue distribution and mass-balance studies, bypassing rapid C7/C8 demethylation seen in unmodified warfarin [3] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2